2-(Piperazin-1-yl)acetic acid dihydrochloride
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Overview
Description
2-(Piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2 and a molecular weight of 217.09 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(Piperazin-1-yl)acetic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the immune response by mediating the effects of histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions.
Mode of Action
This compound exhibits high specific affinity for the histamine H1 receptor . It binds to these receptors and blocks the action of histamine, thereby preventing the symptoms associated with allergies and inflammation.
Biochemical Analysis
Biochemical Properties
It is known to be a major metabolite of hydroxyzine . Hydroxyzine is known to exhibit high specific affinity for histamine H1 receptor , suggesting that 2-(Piperazin-1-yl)acetic acid dihydrochloride may interact with similar biomolecules.
Molecular Mechanism
Given its relationship to hydroxyzine, it may exert its effects at the molecular level through interactions with the histamine H1 receptor
Metabolic Pathways
Given its role as a metabolite of hydroxyzine , it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of piperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The final product is typically purified through crystallization or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
2-(Piperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Piperazin-1-yl)acetic acid dihydrochloride include:
2-(Piperazin-1-yl)acetic acid hydrochloride: A similar compound with a single hydrochloride group.
Cetirizine ethyl ester dihydrochloride: A related compound used in pharmaceuticals.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it valuable in multiple research and industrial applications .
Properties
IUPAC Name |
2-piperazin-1-ylacetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFOVPTDPQEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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